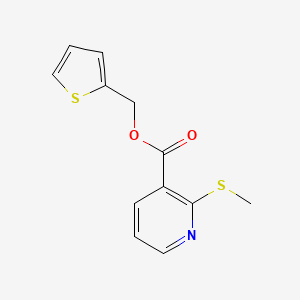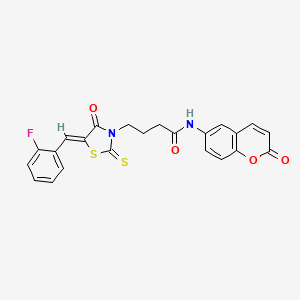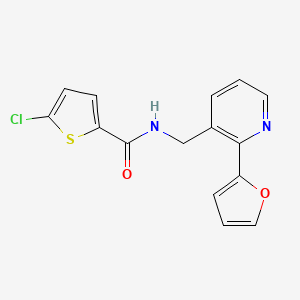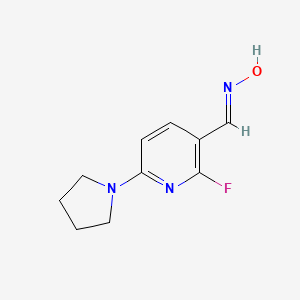
2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile is a chemical compound with the molecular formula C9H21N3. It is a derivative of piperazine and contains a nitrile group, making it a versatile compound in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-methyl-2-(4-methylpiperazin-1-yl)propanol with cyanogen bromide under controlled conditions. Another method involves the reaction of 2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid with thionyl chloride followed by reaction with ammonia.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the use of reactors and controlled environments to ensure purity and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production.
化学反応の分析
Types of Reactions: 2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems and as a potential inhibitor in biochemical assays.
Medicine: It has been investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile is structurally similar to other piperazine derivatives, such as 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine and 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine. its unique nitrile group and molecular structure confer distinct chemical and biological properties, making it a valuable compound in various applications.
類似化合物との比較
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)[_{{{CITATION{{{_3{2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b]1,5 ... - Europe PMC
[_{{{CITATION{{{_3{2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b]1,5 ... - Europe PMC.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
2-methyl-2-(4-methylpiperazin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-9(2,8-10)12-6-4-11(3)5-7-12/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRPBLUSCBYCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2732106.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2732110.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2732112.png)
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2732113.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732119.png)
![methyl 3-({[5-(furan-2-carbonyl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2732120.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2732122.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2732125.png)
